molecular formula C18H19BrN2O5 B15017621 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15017621
M. Wt: 423.3 g/mol
InChI Key: NCOXVDILKXSYCI-KEBDBYFISA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a hydrazide linkage. Its molecular formula is C18H19BrN2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions produces the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and phenoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methoxyphenoxyacetic acid
  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • 3-ethoxy-4-hydroxybenzaldehyde

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide linkage and bromo-substituted phenoxy group make it particularly interesting for research in various fields.

Properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19BrN2O5/c1-3-25-16-8-12(4-6-14(16)22)10-20-21-18(23)11-26-15-7-5-13(19)9-17(15)24-2/h4-10,22H,3,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

NCOXVDILKXSYCI-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)O

Origin of Product

United States

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